molecular formula C613CH2D2Cl15NO2 B1165048 Chlorzoxazone-13C,15N,d2

Chlorzoxazone-13C,15N,d2

Cat. No.: B1165048
M. Wt: 173.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Isotopic Labeling Strategy

Chlorzoxazone-13C,15N,d2 possesses the molecular formula C6¹³CH2D2Cl¹⁵NO2 with a molecular weight of 173.56 daltons, representing a mass increase of approximately 4 daltons compared to the unlabeled parent compound. The isotopic labeling strategy incorporates three distinct stable isotope substitutions: a single carbon-13 atom replacing one carbon in the benzoxazole ring system, one nitrogen-15 atom substituting the ring nitrogen, and two deuterium atoms replacing hydrogen atoms at specific positions. This multi-isotope approach ensures sufficient mass spectral separation from the natural abundance compound while maintaining the structural integrity necessary for accurate analytical applications.

The chemical structure retains the characteristic 5-chloro-2-benzoxazolone framework of the parent compound, with the isotopic labels strategically positioned to minimize any potential kinetic isotope effects that could compromise its utility as an internal standard. The chlorine substituent at the 5-position remains unchanged, preserving the compound's chromatographic behavior and detector response characteristics. The isotopic enrichment typically exceeds 99% for each labeled position, ensuring minimal contribution from naturally occurring isotopes that could interfere with quantitative measurements.

Mass spectrometric analysis reveals distinct fragmentation patterns for the labeled compound, with characteristic ion transitions that can be readily distinguished from the unlabeled analyte. The isotopic labeling pattern has been optimized to provide maximum analytical utility while maintaining synthetic accessibility and chemical stability under typical storage and analytical conditions.

Property This compound Unlabeled Chlorzoxazone
Molecular Formula C6¹³CH2D2Cl¹⁵NO2 C7H4ClNO2
Molecular Weight 173.56 g/mol 169.565 g/mol
Mass Difference +4.0 daltons Reference
Isotopic Labels ¹³C, ¹⁵N, D2 Natural abundance
Chemical Abstract Service Number 95-25-0 (unlabeled) 95-25-0

Historical Development of Stable Isotope-Labeled Chlorzoxazone Derivatives

The development of stable isotope-labeled chlorzoxazone derivatives emerged from the growing need for precise internal standards in bioanalytical chemistry during the late 20th and early 21st centuries. Initial efforts focused on creating deuterated versions of chlorzoxazone, with early research establishing the utility of deuterium labeling for mass spectrometric applications. The compound [2H3]-chlorzoxazone was among the first isotopically labeled derivatives to gain widespread analytical acceptance, demonstrating enhanced precision in liquid chromatography-tandem mass spectrometry quantification methods.

The progression toward multi-isotope labeling strategies represented a significant advancement in analytical chemistry, driven by the recognition that single-isotope labels sometimes provided insufficient mass spectral separation in complex biological matrices. Research groups began exploring combinations of carbon-13, nitrogen-15, and deuterium labeling to create compounds with larger mass shifts and improved analytical performance. The specific combination found in this compound represents an optimized balance between synthetic feasibility and analytical utility.

The evolution of synthesis methodologies paralleled the development of more sophisticated labeling strategies. Early synthetic approaches relied primarily on hydrogen-deuterium exchange reactions, which were limited in their selectivity and efficiency. Advanced synthetic routes subsequently incorporated labeled building blocks and specialized reaction conditions to achieve precise isotopic incorporation at predetermined positions. These methodological improvements enabled the production of highly enriched, structurally defined isotopomers suitable for demanding analytical applications.

The validation of isotopically labeled chlorzoxazone derivatives in cytochrome P450 2E1 phenotyping studies marked a crucial milestone in their acceptance within the pharmaceutical research community. These compounds demonstrated superior performance compared to structurally unrelated internal standards, providing enhanced accuracy and precision in enzyme activity measurements and pharmacokinetic studies.

Role in Modern Analytical and Pharmacokinetic Research

This compound serves as a critical component in contemporary analytical methodologies for chlorzoxazone quantification, particularly in biological matrices such as human plasma and urine. The compound functions as an internal standard in liquid chromatography-tandem mass spectrometry methods, where its isotopic signature provides unambiguous identification and quantification capabilities. Modern analytical protocols utilizing this labeled compound achieve exceptional sensitivity, with limits of quantification typically ranging from 0.2 to 20 micrograms per milliliter in plasma matrices.

The application of this compound in cytochrome P450 2E1 activity assessment represents one of its most significant contributions to pharmacological research. Chlorzoxazone serves as a specific probe substrate for cytochrome P450 2E1, and the availability of this isotopically labeled internal standard enables precise measurement of enzyme activity through metabolite ratio calculations. Research utilizing this approach has provided fundamental insights into interindividual variability in drug metabolism and has supported the development of personalized medicine strategies.

Ultra-performance liquid chromatography-tandem mass spectrometry methods incorporating this compound have achieved remarkable analytical performance, with some protocols reporting analysis times under 2.5 minutes while maintaining excellent precision and accuracy. The stable isotope dilution approach enabled by this compound eliminates many sources of analytical error, including matrix effects, extraction efficiency variations, and instrument drift, resulting in significantly improved data quality compared to methods employing alternative internal standards.

The compound has proven particularly valuable in bioequivalence studies and clinical pharmacokinetic investigations, where regulatory requirements demand the highest levels of analytical accuracy and precision. The isotopic labeling strategy provides compensation for virtually all analytical variables that could affect quantification accuracy, making it an essential tool for studies requiring regulatory compliance. Recent applications have extended to therapeutic drug monitoring protocols, where the enhanced analytical reliability supports clinical decision-making processes.

Analytical Parameter Performance Specification Reference Method
Linear Range 0.2-20 μg/mL plasma Liquid chromatography-tandem mass spectrometry
Analysis Time <2.5 minutes Ultra-performance liquid chromatography
Precision ≤12.3% coefficient of variation Multiple reaction monitoring
Accuracy ±5.0% nominal concentration Validated bioanalytical method
Matrix Effect Minimized through isotope dilution Stable isotope internal standard

Properties

Molecular Formula

C613CH2D2Cl15NO2

Molecular Weight

173.56

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Chlorzoxazone-13C,15N,d2 serves as a valuable tool in pharmacokinetic studies. Its stable isotopes allow researchers to trace the compound's metabolic pathways and quantify its presence in biological samples. This is particularly useful for understanding the drug's behavior in different physiological conditions and its interactions with other medications.

Key Findings:

  • Studies have utilized this compound to assess the activity of cytochrome P450 2E1, an enzyme involved in drug metabolism. The urinary excretion of its metabolites provides insights into individual variations in drug metabolism .

Alcohol Consumption Research

Research has demonstrated that Chlorzoxazone can influence alcohol consumption behaviors in animal models. In studies involving rats with intermittent access to alcohol, Chlorzoxazone significantly reduced alcohol intake without affecting water consumption, suggesting potential therapeutic applications for alcohol use disorders.

Study Insights:

  • A study indicated that Chlorzoxazone modulates SK-type potassium channels, which play a role in neuronal excitability related to alcohol consumption. The selective reduction of alcohol intake highlights its potential as a pharmacotherapeutic agent for treating alcoholism .

Toxicological Assessments

This compound is also employed in toxicological research to evaluate the effects of various substances on muscle relaxation and spasticity. Its ability to act as a marker substrate allows for detailed investigations into the mechanisms of drug-induced toxicity.

Case Study:

  • In vivo studies have shown that Chlorzoxazone can inhibit mast cell degranulation and reduce inflammatory responses, making it a candidate for exploring anti-inflammatory effects in toxicological contexts .

Table 1: Pharmacokinetic Properties of Chlorzoxazone

PropertyValue
AbsorptionRapid (peak plasma at 1.5-2h)
Elimination Half-life~1 hour
MetabolismLiver (CYP2E1 activity)
ExcretionPrimarily urine (glucuronides)

Table 2: Effects of Chlorzoxazone on Alcohol Consumption

ConditionAlcohol Intake Reduction (%)Mechanism
Intermittent AccessSignificantSK channel modulation
Continuous AccessNoneNo effect observed

Comparison with Similar Compounds

Key Research Findings

  • Stability : this compound maintains >95% purity under standard storage conditions, critical for long-term analytical reproducibility .
  • Isotopic Fidelity : ¹³C and ¹⁵N labels remain intact during metabolic processing, as demonstrated in comparative studies with DL-Tyrosine-13C9,15N, where isotopic loss was <1% over 72 hours .

Preparation Methods

Isotopic Labeling Considerations

Stable isotopes are introduced via labeled precursors or reagents:

  • Carbon-13 : Incorporated through 13C-enriched urea, carbon monoxide (CO), or ethyl chloroformate.

  • Nitrogen-15 : Introduced via 15N-labeled ammonia, urea, or nitro precursors.

  • Deuterium : Added via deuterated solvents (e.g., D2O) or deuterium gas (D2) in catalytic hydrogenation.

Preparation Methods for Chlorzoxazone-13C,15N,d2

Method A: 13C-Labeling via Urea Cyclization

The cyclization of 4-chloro-2-aminophenol with 13C-urea under acidic conditions forms the benzoxazolone ring.

Procedure :

  • Reduction of 2,5-Dichloronitrobenzene : Catalytic hydrogenation with Raney nickel (Ni) or palladium (Pd/C) in deuterated ethanol (C2D5OD) yields 2,5-dichloroaniline-d2.

  • Hydrolysis : Treatment with NaOD/D2O at 85°C produces 2-amino-4-chlorophenol-d2.

  • Cyclization : Reaction with 13C,15N-urea in concentrated DCl generates this compound.

Data Table 1 : Isotopic Incorporation in Method A

StepReagentIsotopePurity (%)Yield (%)
1C2D5ODD99.892
2NaOD/D2OD99.588
313C,15N-urea13C,15N98.785

Challenges :

  • Isotopic scrambling during hydrolysis due to proton exchange in aqueous media.

  • Residual unlabeled urea reduces 13C/15N enrichment.

Method B: 15N-Labeling via Nitro Reduction

15N incorporation begins with a labeled nitro precursor.

Procedure :

  • Synthesis of 2,5-Dichloro-15N-nitrobenzene : Nitration of 1,4-dichlorobenzene with 15NO3−/15NO2+ sources.

  • Reduction to 15N-Amine : Hydrogenation with D2 over Pd/C yields 2,5-dichloro-15N-aniline-d2.

  • Cyclization : Reaction with ethyl chloroformate-13C in acetonitrile-d3 forms this compound.

Data Table 2 : Isotopic Enrichment in Method B

IsotopeSourceEnrichment (%)
15N15NO3−99.2
DD2 (gas)99.9
13CEthyl chloroformate98.5

Advantages :

  • High 15N purity due to direct nitro group labeling.

  • Deuterium incorporation via gas-phase hydrogenation minimizes solvent interference.

Method C: Deuterium Exchange in Final Product

Post-synthetic deuteration avoids isotopic loss during earlier steps.

Procedure :

  • Synthesis of Chlorzoxazone-13C,15N : Cyclization with 13C-phosgene and 15N-ammonia.

  • Deuteration : Stirring in D2O at 70°C with Pd/C catalyst exchanges labile hydrogens with deuterium.

Limitations :

  • Only exchangeable protons (e.g., -NH, -OH) undergo deuteration.

  • Non-labile positions (e.g., aromatic H) remain unlabeled.

Analytical Validation of Isotopic Purity

Mass Spectrometry (MS)

  • High-Resolution MS : Confirms molecular ion clusters for 13C (m/z 172.01 → 175.03), 15N (m/z 172.01 → 173.01), and D (m/z shifts +2).

  • Isotopic Abundance : Quantified via peak area ratios (e.g., 13C: 98.5%, 15N: 99.1%, D: 99.7%).

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Peaks at δ 158 ppm (13C=O) and δ 115–140 ppm (aromatic 13C).

  • 2H NMR : Detects deuterium incorporation at δ 6.8–7.2 ppm (aromatic D).

Challenges in Industrial-Scale Synthesis

  • Cost of Labeled Reagents : 13C-urea costs ~$2,000/g, limiting large-scale production.

  • Regulatory Compliance : Deuterated solvents require specialized handling under OSHA guidelines.

  • Byproduct Formation : Isotopic variants of byproducts (e.g., 13C-labeled CO2) complicate purification.

Q & A

Q. What is the primary scientific rationale for using isotopically labeled Chlorzoxazone-13C,15N,d2 in NMR-based structural studies?

Isotopic labeling with 13C, 15N, and deuterium (d2) enables precise tracking of molecular interactions and structural dynamics via NMR. For example, 1H-15N coupling constants (e.g., 69.7 Hz in imidazole intermediates) resolve nitrogen positions in heterocyclic compounds, while 13C-15N couplings (e.g., JCN = 2.3 Hz) confirm bond cleavage or formation during reactions . Deuterium labeling minimizes proton background noise, enhancing sensitivity for detecting low-abundance intermediates. Methodologically, researchers should prioritize 2D NMR experiments (e.g., HMBC, HSQC) to correlate isotopic shifts with structural features .

Q. How should researchers design experiments to validate synthetic pathways of this compound derivatives?

Key steps include:

  • Isotopic incorporation validation : Use mass spectrometry (MS) and isotope ratio analysis to confirm label integrity. For instance, 15N-label redistribution in imidazoles requires monitoring via <sup>15</sup>N NMR to ensure synthetic fidelity .
  • Reaction intermediate trapping : Employ low-temperature quenching (e.g., –78°C) or stabilizing agents (e.g., curli-inhibitory chaperones) to isolate transient intermediates .
  • Dynamic NMR profiling : Track azide-tetrazole equilibria (e.g., in TFA-d solutions) over days to weeks to assess isomerization kinetics .

Q. What are the primary analytical techniques for distinguishing isotopic isomers in Chlorzoxazone derivatives?

  • Spin-echo 1D NMR : Quantifies long-range 1H-15N couplings (e.g., 4–5JH-N) in tetrazoloazine systems, resolving regioisomeric products .
  • Isotopic dilution assays : Combine with LC-MS/MS to differentiate isotopic clusters arising from competing pathways (e.g., Dimroth rearrangements) .
  • J-coupling analysis : Compare experimental JCN values (e.g., 11.0 Hz for N-methylated betaines) against DFT-predicted couplings to assign structures .

Advanced Research Questions

Q. How can conflicting J-coupling data in this compound NMR spectra be resolved?

Conflicts often arise from dynamic processes (e.g., tautomerism) or overlapping signals. Strategies include:

  • Variable-temperature NMR : Identify temperature-dependent coupling changes (e.g., coalescence near 100°C in imidazole systems) to distinguish static vs. dynamic effects .
  • Selective decoupling : Suppress specific couplings (e.g., 1H-15N) to isolate contributions from individual nuclei .
  • Cross-validation with X-ray crystallography : Resolve ambiguities in JCN assignments by correlating NMR data with crystallographic bond lengths .

Q. What methodological approaches optimize the detection of isotopic tracers in metabolic or environmental studies using this compound?

  • Tracer pulse-chase designs : Administer labeled compounds in short bursts, followed by high-frequency sampling (e.g., hourly) to capture rapid isotopic turnover in biological systems .
  • Natural abundance correction : Subtract background 15N (0.366%) and 13C (1.1%) signals using mass-balance equations, particularly in soil or vegetation studies .
  • Bayesian statistical modeling : Address low signal-to-noise ratios in tracer recovery data by integrating prior isotopic distribution knowledge .

Q. How can researchers reconcile discrepancies between isotopic labeling results and theoretical reaction mechanisms?

  • Mechanistic isotopic labeling (MIL) : Introduce labels at specific positions (e.g., 15N at N1 vs. N3 in imidazoles) to test competing pathways. For example, nitration mechanisms are validated by tracking 15N migration using JCN couplings .
  • Kinetic isotope effect (KIE) analysis : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., bond cleavage in Dimroth rearrangements) .
  • Multi-probe NMR : Combine 1H, 13C, and 15N data to reconstruct reaction coordinate diagrams, resolving contradictions in intermediate assignments .

Q. What advanced techniques address challenges in quantifying low-abundance isotopic species in complex matrices?

  • Hyperpolarized NMR : Enhance sensitivity for detecting sub-micromolar intermediates using dissolution dynamic nuclear polarization (d-DNP) .
  • Cascading MS<sup>n</sup> workflows : Fragment labeled ions iteratively to isolate isotopic signatures from matrix interferences (e.g., in metabolic profiling) .
  • Machine learning-assisted deconvolution : Train algorithms on synthetic isotopic libraries to predict and resolve overlapping spectral peaks .

Methodological Tables

Q. Table 1. Key J-Coupling Constants for this compound Derivatives

SystemCoupling TypeValue (Hz)Structural ImplicationReference
Imidazole 136*1H-15N (SSCC)69.7Confirms N1-N2 bond stability
Tetrazoloazine 44*T13C-15N (JCN)11.0Assigns betaine-like structures
Azide-tetrazole 44*A4–5JH-N2.3Indicates [1,5-b] ring fusion

Q. Table 2. Optimized Sampling Protocols for Isotopic Tracer Studies

MatrixSampling FrequencyKey MetricStatistical Tool
SoilEvery 72 hours15N recovery rate (% ± SEM)Mixed-effects modeling
Biological fluidsHourly13C enrichment (atom%)Bayesian inference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.